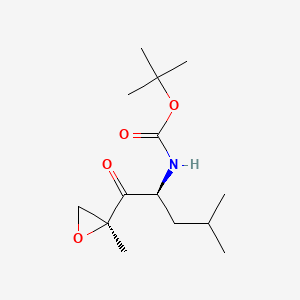

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

Vue d'ensemble

Description

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methyl group, and an oxirane ring. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Mécanisme D'action

Target of Action

Carbamates, a class of compounds to which this molecule belongs, are known to interact with various enzymes and receptors in the body .

Mode of Action

The compound, being a carbamate, is likely to interact with its targets through the formation of carbamates, a process that involves the coupling of amines, carbon dioxide, and halides . This reaction is facilitated by cesium carbonate and TBAI, offering mild reaction conditions and short reaction times .

Biochemical Pathways

Carbamates are known to be involved in various biochemical reactions, including the synthesis of α-substituted amides or n-protected amines .

Pharmacokinetics

The molecular weight of the compound is 1171463 , which may influence its absorption and distribution in the body.

Result of Action

Carbamates are known to have various biological effects, including the potential to induce mutations in genes coding for immunoregulatory factors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of carbamates can be influenced by the presence of impurities such as SO2, NO2, and CO . Furthermore, the compound’s stability may be affected by its physical environment, as suggested by its density of 1.041 g/mL at 25 °C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The process often starts with the formation of the oxirane ring, followed by the introduction of the tert-butyl group. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) and bases such as triethylamine (TEA) or pyridine. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, and other oxidizing agents under acidic or neutral conditions.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd-C).

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.

Major Products

The major products formed from these reactions include various substituted carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the effects of carbamate groups on biological systems .

Medicine

In medicine, derivatives of this compound are explored for their potential use as prodrugs. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and efficacy .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it valuable in the production of polymers, coatings, and adhesives .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamate: A simpler carbamate used for similar protective purposes in organic synthesis.

N-Boc-protected amines: Widely used in peptide synthesis for protecting amino groups.

tert-Butyl N-hydroxycarbamate: Used in the preparation of hydroxylamine derivatives.

Uniqueness

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is unique due to its combination of a tert-butyl group, an oxirane ring, and a carbamate moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .

Activité Biologique

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, also known by its CAS number 247068-82-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₄H₂₅NO₄

- Molecular Weight : 271.35 g/mol

- Boiling Point : Approximately 369.8 °C

- Storage Conditions : Recommended to be stored at 2–8 °C in a dry environment .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

Inhibition of Pyroptosis

Recent investigations into related compounds have demonstrated their ability to inhibit pyroptosis, a form of programmed cell death associated with inflammation and infection. For example, certain derivatives have shown significant inhibition rates (up to 39% at certain concentrations) against pyroptotic cell death in macrophages . This suggests that this compound may possess similar properties, warranting further exploration.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance or diminish its biological activity. In SAR studies, it was found that the presence of specific functional groups significantly affects the compound's interaction with biological targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of hydrophobic groups | Increased protease inhibition |

| Removal of electrophilic centers | Decreased anti-pyroptotic activity |

Pharmacological Screening

In vitro pharmacological screening has been conducted to evaluate the efficacy of this compound and its analogs. Initial results suggest that compounds with similar frameworks can modulate inflammatory responses and inhibit key enzymes involved in disease processes .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMPMIMTLBGEHT-HZMBPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247068-83-3 | |

| Record name | Carbamic acid, N-[(1S)-3-methyl-1-[[(2S)-2-methyl-2-oxiranyl]carbonyl]butyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.